4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride
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Overview
Description
4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride typically involves multiple steps, starting with the preparation of the alkyne and aromatic components. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product. For instance, the use of palladium catalysts in coupling reactions is common in the synthesis of such complex molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic sites, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in esterification and other organic reactions.
4-(Dimethylamino)benzoic acid: Used in pharmaceuticals and as a UV filter in sunscreens.
4-Dimethylaminophenol: An antidote for cyanide poisoning.
Uniqueness
4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
4-(dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO.ClH/c1-5-21(6-2,23(3)4)17-18-22(24,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,24H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFWGTFJHDRAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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